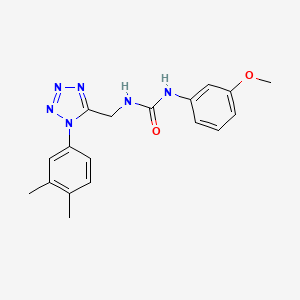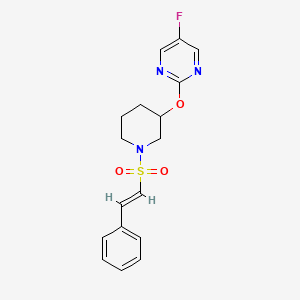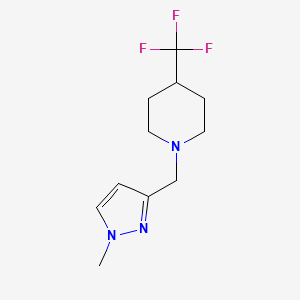
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are often used in the development of drugs due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the pyrazole ring. The trifluoromethyl group could be introduced through a variety of methods, including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the trifluoromethyl group. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyrazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the piperidine and pyrazole rings might increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Aurora Kinase Inhibition
The compound "(2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid" has been identified for its potential in treating cancer through the inhibition of Aurora A kinase. This suggests a role in targeted cancer therapies, leveraging the pyrazole and piperidine components for specific molecular interactions crucial in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Interaction
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is highlighted for its potent and selective antagonism at the CB1 cannabinoid receptor. Studies reveal its molecular interaction and confirm its structure-activity relationship, indicating its utility in exploring cannabinoid receptor functions and potential therapeutic applications (J. Shim et al., 2002).
Antiviral and Antitumor Activities
Research into 3,5-bis(arylidene)-4-piperidones and their derivatives, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, shows promise in antiviral and antitumor applications. Specific compounds within this class have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, indicating potential for therapeutic development in both antiviral and cancer treatments (H. El-Subbagh et al., 2000).
Antimicrobial Activity
A novel combinatorial library of fused pyran derivatives synthesized under microwave irradiation has been evaluated for antimicrobial activity against a range of bacterial and fungal strains. This highlights the compound's potential as a basis for developing new antimicrobial agents, with specific attention to the pyrazole and piperidine components contributing to their efficacy (Piyush N. Kalaria et al., 2014).
Water-Soluble Adenosine Receptor Antagonists
The modification of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus by introducing a 1-(substituted)piperidin-4-yl ring has led to the development of water-soluble adenosine receptor antagonists. These compounds, particularly effective against the A₃ adenosine receptor, demonstrate potential for therapeutic application requiring systemic or localized delivery, indicating the versatility of the pyrazole and piperidine frameworks in medicinal chemistry (P. Baraldi et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-5-4-10(15-16)8-17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUMAWFFOXBJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCC(CC2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)

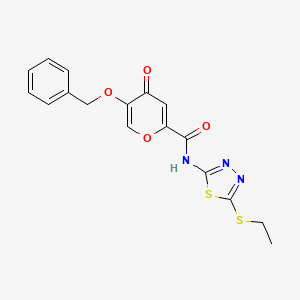
![[8-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate](/img/structure/B2369875.png)
![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)
![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)
![N-(butan-2-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369882.png)
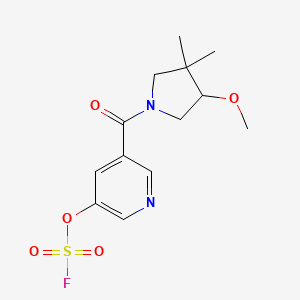
![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)
